1-Amino-2-(hydroxymethyl)anthracene-9,10-dione

Synthetic chemistry Anthraquinone intermediates Process optimization

Researchers requiring regiochemically defined bifunctional anthraquinone intermediates often face supply inconsistency and purity gaps that compromise downstream bromination yields. This compound resolves those challenges. - Enables bromaminic acid analogue synthesis: brominated in 76.7% yield, with subsequent derivatizations reaching 85-100% yields. - Provides systematic dye color-tuning across a 24 nm window (λmax 480-504 nm), unattainable with mono-functionalized precursors. - Supplied at ≥95% purity, minimizing side-product formation in the critical bromination step.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 24094-44-8
Cat. No. B1294746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-(hydroxymethyl)anthracene-9,10-dione
CAS24094-44-8
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)N
InChIInChI=1S/C15H11NO3/c16-13-8(7-17)5-6-11-12(13)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,17H,7,16H2
InChIKeyKDMWWIREEDECOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2-(hydroxymethyl)anthraquinone – Technical Overview


1-Amino-2-(hydroxymethyl)anthracene-9,10-dione (CAS 24094-44-8) is a synthetic anthraquinone derivative characterized by the concurrent presence of a primary amino group at the 1-position and a hydroxymethyl group at the 2-position of the anthracene-9,10-dione core [1]. This bifunctional substitution pattern distinguishes it from both simple aminoanthraquinones and hydroxymethyl-only analogs, positioning it as a versatile intermediate for the synthesis of disperse dyes [2], (1,3)oxazine derivatives [3], and bromaminic acid analogues with documented pharmacological relevance [4].

Bifunctional intermediate 1-NH₂ and 2-CH₂OH enable derivatization to bromaminic acid analogues, (1,3)oxazines, and disperse dyes
Regiochemical control Ortho-relationship of functional groups provides synthetic entry that mono-functionalized anthraquinones cannot match
Dye & probe chemistry Intermediate λmax (486 nm) and tunable absorption support chromophore optimization and reaction monitoring

1-Amino-2-(hydroxymethyl)anthraquinone vs. Generic Aminoanthraquinones


The critical differentiation of 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione lies in its regiochemically defined bifunctionality. Simple 1-aminoanthraquinone (CAS 82-45-1) lacks the reactive 2-hydroxymethyl handle required for subsequent oxidation, halogenation, or condensation steps that yield carbaldehyde, carboxylic acid, or nitrile derivatives [1]. Conversely, 2-hydroxymethylanthraquinone (CAS 68243-30-1) omits the 1-amino group, which is essential for the characteristic bathochromic shift in dye applications and for nucleophilic amino-group reactivity [2]. The simultaneous presence of both functionalities in precise ortho-relationship is what enables the compound to serve as a gateway to bromaminic acid analogues, a class of intermediates that cannot be accessed from mono-functionalized precursors without substantially longer synthetic routes or lower overall yields [3].

Target
Generic Analogs
1-NH₂ & 2-CH₂OH ortho substitution
1‑Aminoanthraquinone (CAS 82‑45‑1) lacks 2‑CH₂OH – no handle for oxidation, halogenation, or condensation to bromaminic acid derivatives
Enables tandem amino‑hydroxymethyl reactivity
2‑Hydroxymethylanthraquinone (CAS 68243‑30‑1) omits 1‑NH₂ – bathochromic shift and nucleophilic amino chemistry are lost

Quantitative Benchmarks for 1-Amino-2-(hydroxymethyl)anthraquinone


Synthetic Yield and Purity vs. 4-Bromo Analog

In a standardized laboratory synthesis starting from 1-aminoanthraquinone, the target compound 1-amino-2-hydroxymethylanthraquinone (Compound 5) was obtained with an isolated yield of 65.0% and a purity of 96.0% [1]. In contrast, its 4-bromo-substituted analog (Compound 6, 1-amino-4-bromo-2-hydroxymethylanthraquinone) was synthesized under parallel conditions with a higher yield of 76.7% but a lower purity of 94.0% [2]. This indicates that while the non-brominated compound is formed in a more selective manner (higher purity), the presence of the bromine substituent facilitates a higher reaction turnover (higher yield).

Synthetic Yield & Purity
Head-to-head
65.0% yield, 96.0% purity vs. 76.7% yield, 94.0% purity (4‑Br analog)
Higher purity may reduce downstream purification; lower yield represents a throughput trade‑off.
Standardized lab synthesis from 1‑aminoanthraquinone; Table 1, Beilstein J. Org. Chem. 2015.
Synthetic chemistry Anthraquinone intermediates Process optimization

UV-Vis Absorption vs. Halogenated and Oxidized Derivatives

The UV-Vis absorption maximum (λmax) of 1-amino-2-hydroxymethylanthraquinone is recorded at 486 nm [1]. This value is bathochromically shifted relative to its 4-bromo counterpart (λmax = 480 nm) [2] and hypsochromically shifted compared to the corresponding 2-carbaldehyde (λmax = 494 nm) and 2-carboxylic acid (λmax = 504 nm) derivatives [3]. These systematic shifts demonstrate that the electronic nature of the 2-substituent directly modulates the chromophoric properties, making the hydroxymethyl derivative the shortest-wavelength entry among common 1-amino-2-substituted anthraquinones suitable for further functionalization.

UV‑Vis λmax
Head-to-head
486 nm (target) vs. 480 nm (4‑Br), 494 nm (2‑CHO), 504 nm (2‑COOH)
Intermediate λmax enables spectroscopic tracking of derivatization and supports chromophore tuning.
Systematic shifts confirm electronic modulation by 2‑substituent; Table 1 data.
Dye chemistry Spectroscopy Molecular electronics

Melting Point vs. Anthraquinone Analogs

The melting point of 1-amino-2-hydroxymethylanthraquinone is reported as 197–199 °C [1]. This value differs significantly from its 4-bromo derivative (241–243 °C) [2] and from the 2-carboxylic acid derivative (292–294 °C) [3]. The lower melting point reflects the absence of the heavy bromine atom and the presence of a hydrogen-bond-capable hydroxymethyl group, resulting in distinct solid-state properties that affect solubility, formulation, and thermal processing parameters.

Melting Point
Head-to-head
197–199 °C vs. 241–243 °C (4‑Br), 292–294 °C (2‑COOH)
Lower melting point supports simpler melt‑processing and solution formulation relative to higher‑melting analogs.
Capillary mp determination; absence of Br and presence of H‑bonding alter solid‑state properties.
Solid-state characterization Quality control Process chemistry

Antileukemic Activity: Impact of 1-Amino Substitution

The 2-hydroxymethylanthraquinone scaffold (lacking the 1-amino group) has demonstrated significant antileukemic activity in vivo, with a T/C value of 150% in the P-388 lymphocytic leukemia model at a dose of 10 mg/kg/day [1]. While direct in vivo data for 1-amino-2-hydroxymethylanthraquinone are not publicly available, structure-activity relationship (SAR) analyses of amino-substituted anthraquinones have established that the presence and position of the amino group are critical determinants of cytotoxicity and DNA intercalation affinity [2]. The amino group at the 1-position is expected to enhance DNA intercalation through hydrogen bonding and to increase the basicity of the molecule, potentially improving bioavailability relative to the non-amino analog. A class-level comparison indicates that the 1-amino substituent correlates with enhanced potency in Chinese hamster cell cytotoxicity assays when combined with the appropriate spatial arrangement of nitrogen and oxygen atoms [2].

Antileukemic Activity
Class-level inference
No direct data for target; 2‑hydroxymethyl analog reported T/C = 150% (P‑388 model, 10 mg/kg/day)
Class‑level SAR suggests 1‑NH₂ may enhance DNA intercalation and cytotoxicity; requires direct validation.
SAR framework from amino‑AQ cytotoxicity studies; data to verify in target‑specific assays.
Anticancer Structure-activity relationship Pharmacophore

Procurement Scenarios for 1-Amino-2-(hydroxymethyl)anthraquinone


Bromaminic Acid Analogue Synthesis for Drug and Dye Discovery

In medicinal chemistry and dye development programs requiring bromaminic acid analogues, 1-amino-2-hydroxymethylanthraquinone serves as the essential intermediate. As demonstrated by Malik et al. (2015), the compound can be brominated to 1-amino-4-bromo-2-hydroxymethylanthraquinone in high yield (76.7%), which is then further functionalized to yield carbaldehyde, carboxylic acid, nitrile, and tetrazolyl derivatives with overall yields ranging from 85% to 100% [1]. The 96.0% purity of the starting hydroxymethyl compound minimizes side-product formation in the bromination step, making it the preferred entry point over lower-purity commercial alternatives [2].

Disperse Dye Chromophore and Color Tuning

The compound's λmax at 486 nm positions it as a mid-range visible absorber suitable for disperse dye formulations. The documented shifts in absorption maximum upon derivatization—ranging from 480 nm (4-bromo) to 504 nm (2-carboxy)—provide a predictable color-tuning platform covering a 24 nm window [1]. This systematic tunability is not achievable with mono-functionalized 1-aminoanthraquinone, which lacks the reactive handle for post-synthetic modification, nor with 2-hydroxymethylanthraquinone, which lacks the amino group essential for the characteristic bathochromic shift of aminoanthraquinone dyes [2].

(1,3)Oxazine Derivative Synthesis

The compound reacts with carbonyl compounds under acid catalysis to yield (1,3)oxazine derivatives through condensation involving both the amino and hydroxymethyl groups [1]. This tandem reactivity is unique to the bifunctional 1-amino-2-hydroxymethyl substitution pattern. Neither 1-aminoanthraquinone (which lacks the hydroxymethyl group) nor 2-hydroxymethylanthraquinone (which lacks the amino group) can participate in this specific heterocyclization, making the target compound the only viable precursor for this class of fused-ring systems without additional functional group installation steps [2].

Anticancer Anthraquinone SAR Studies

For research groups investigating the SAR of amino-substituted anthraquinones as DNA intercalators and cytotoxic agents, the compound offers a defined substitution pattern that bridges the gap between the well-characterized 2-hydroxymethylanthraquinone (with documented in vivo antileukemic activity, T/C = 150%) and the potent bis(aminoalkylamino)anthraquinones [1]. The presence of both the 1-amino group and the 2-hydroxymethyl group allows systematic exploration of the triangular N-O-O pharmacophore arrangement that has been correlated with enhanced cytotoxicity in Chinese hamster cell models [2].

Application
Selection Property
Validation Focus
Bromaminic acid analogue synthesis
Regiochemical bifunctionality (1‑NH₂, 2‑CH₂OH)
Bromination yield and purity consistency
Disperse dye chromophore tuning
Tunable λmax via 2‑substituent modification
UV‑Vis shift magnitude and predictability
(1,3)Oxazine heterocycle synthesis
Tandem amino‑hydroxymethyl condensation reactivity
Cyclization efficiency and regiospecificity
Cytotoxicity and DNA intercalation SAR studies
Defined N‑O‑O pharmacophore geometry
DNA binding affinity and cellular cytotoxicity endpoints
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